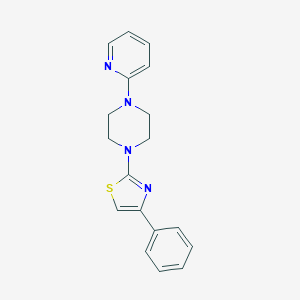
1-(3,5-Dimethylphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)pyrrolidin-2-one, commonly known as DMPK, is a synthetic compound that belongs to the class of pyrrolidones. It is widely used in scientific research for its unique properties, including its ability to cross the blood-brain barrier and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
DMPK works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, DMPK increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
DMPK has been shown to have a range of biochemical and physiological effects, including the ability to increase levels of neurotransmitters in the brain, reduce oxidative stress, and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMPK has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a therapeutic agent for various diseases. However, it also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on DMPK, including further studies on its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and drug addiction. Additionally, research is needed to determine the optimal dosage and administration of DMPK and to investigate its potential side effects and interactions with other drugs.
Applications De Recherche Scientifique
DMPK has been extensively studied for its potential as a therapeutic agent in various diseases, including Alzheimer's disease, Parkinson's disease, and drug addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
Nom du produit |
1-(3,5-Dimethylphenyl)pyrrolidin-2-one |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3 |
Clé InChI |
OQCOZQAALBYNRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2CCCC2=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B299504.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)
![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)


![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)

![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)